
4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a pyridine core substituted with diethoxyphosphoryl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which can be used to form the carbon-phosphorus bonds. The reaction conditions often include the use of palladium catalysts, phosphine ligands, and base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives .
Applications De Recherche Scientifique
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various chemical transformations. In biological systems, it may interact with cellular components to exert its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethoxyphosphoryl)phenylboronic acid: Similar in structure but with a boronic acid group instead of pyridine.
Diethyl benzylphosphonate: Another phosphonate compound with different substituents on the phenyl ring
Uniqueness
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of pyridine and diethoxyphosphoryl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both coordination chemistry and phosphonate functionality .
Propriétés
Numéro CAS |
194800-58-3 |
|---|---|
Formule moléculaire |
C25H24N3O3P |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C25H24N3O3P/c1-3-30-32(29,31-4-2)21-13-11-19(12-14-21)20-17-24(22-9-5-7-15-26-22)28-25(18-20)23-10-6-8-16-27-23/h5-18H,3-4H2,1-2H3 |
Clé InChI |
OCYXKVPFAYADBT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
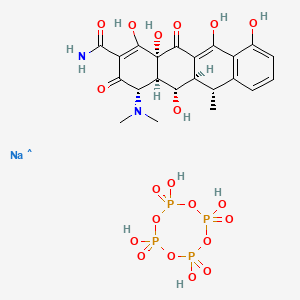
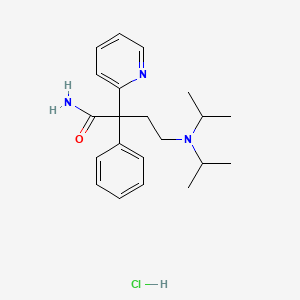
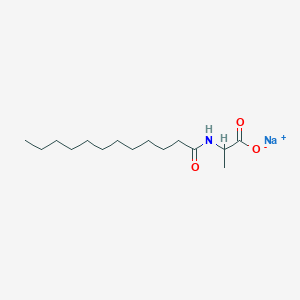

![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
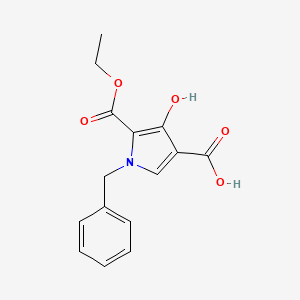


![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)

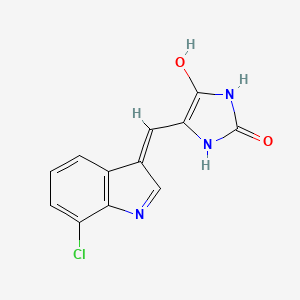

![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
